2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
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Overview
Description
2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE typically involves the following steps :
S-Alkylation: The process begins with the S-alkylation of 4-(2-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium using 2-bromo-1-phenylethanone.
Reduction: The resulting intermediate ketone is then reduced to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anticonvulsant activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE involves its interaction with various molecular targets . The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antibacterial, antifungal, or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole core but lacks the ethanone and fluorophenyl groups.
2-Bromo-1-phenylethanone: Contains the bromophenyl and ethanone groups but lacks the triazole and sulfanyl moieties.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
The uniqueness of 2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, bromophenyl, and fluorophenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H15BrFN3OS |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C22H15BrFN3OS/c23-19-9-5-4-8-18(19)21-25-26-22(27(21)17-6-2-1-3-7-17)29-14-20(28)15-10-12-16(24)13-11-15/h1-13H,14H2 |
InChI Key |
KDIMROYECXNTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4Br |
Origin of Product |
United States |
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